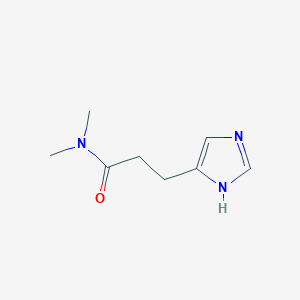

3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide

Description

3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide is a synthetic organic compound featuring an imidazole ring linked to a dimethylamide group via a three-carbon chain. The imidazole moiety is a five-membered aromatic heterocycle with two nitrogen atoms, conferring both hydrogen-bonding capability and pH-dependent ionization. The dimethylamide group contributes to the compound’s polarity and solubility profile, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3-(1H-imidazol-5-yl)-N,N-dimethylpropanamide |

InChI |

InChI=1S/C8H13N3O/c1-11(2)8(12)4-3-7-5-9-6-10-7/h5-6H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

PDFPWGZDWFNCHE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCC1=CN=CN1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide

General Synthetic Strategy

The synthesis of 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide generally involves:

- Functionalization of the imidazole ring at the 4-position.

- Introduction of the propanamide side chain.

- Dimethylation of the amide nitrogen atoms.

The key challenge is maintaining the integrity of the imidazole ring while efficiently installing the N,N-dimethylpropanamide group.

Literature-Reported Methods

Amidation of 3-(1H-Imidazol-4-yl)propanoic Acid Derivatives

One common approach involves starting from 3-(1H-Imidazol-4-yl)propanoic acid or its esters, followed by amide bond formation with dimethylamine or its derivatives.

For example, peptide derivative syntheses reported in patent EP3732165B1 describe the preparation of imidazole-containing amino acid derivatives via ester intermediates, followed by amidation with amines under coupling conditions (e.g., EDC/HOBt or similar carbodiimide-mediated methods) to yield N,N-dimethylated propanamide analogues with high yields (up to 92%).

Typical reaction conditions involve:

- Activation of the carboxylic acid or ester group.

- Addition of dimethylamine or methylamine under mild conditions.

- Purification by chromatography or crystallization.

Reductive Amination Strategies

Another synthetic route is via reductive amination of aldehyde-functionalized imidazole derivatives.

A 2011 Tetrahedron Letters publication describes nitration and protection steps on 1-methylimidazole-2-carboxaldehyde, followed by reduction and acylation to yield imidazole derivatives bearing amide functionalities.

Reductive amination with sodium cyanoborohydride in the presence of primary or secondary amines can furnish N,N-dimethylpropanamide derivatives efficiently.

Direct Acylation of Imidazole-Containing Amines

- Direct acylation of 3-(1H-Imidazol-4-yl)propan-1-amine with dimethylacetyl chloride or anhydride can also be employed, though this requires careful control to avoid side reactions on the imidazole ring.

Representative Synthetic Procedure (Adapted from Patent EP3732165B1)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 3-(1H-imidazol-4-yl)propanoate, EDC, HOBt, DIPEA, dimethylamine | Coupling of ester with dimethylamine | 56 | Room temperature, 16 h stirring |

| 2 | Purification by HPLC or column chromatography | Isolation of pure amide product | - | Confirmed by 1H NMR, LCMS |

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR signals typically include:

- Imidazole proton singlets around δ 7.5–7.6 ppm.

- Methylene protons adjacent to the amide near δ 2.5–3.0 ppm.

- N,N-dimethyl protons as singlets near δ 2.1–2.3 ppm.

13C NMR confirms the amide carbonyl carbon near δ 170–173 ppm and aromatic carbons of imidazole in the 110–150 ppm range.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidation of esters | Methyl 3-(1H-imidazol-4-yl)propanoate | EDC, HOBt, dimethylamine | 56–92 | High yield, mild conditions | Requires ester precursor |

| Reductive amination | Imidazole-4-carboxaldehyde derivatives | Sodium cyanoborohydride, amines | Moderate | Versatile, allows ligand variation | Multi-step, protection needed |

| Direct acylation | 3-(1H-Imidazol-4-yl)propan-1-amine | Dimethylacetyl chloride | Variable | Direct, fewer steps | Possible side reactions on imidazole |

Summary Table of Key Preparation Data

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of halogenated imidazole compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with imidazole moieties, like 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide, exhibit potential anticancer properties. These compounds can inhibit specific pathways involved in tumor growth and metastasis. For instance, imidazoles have been shown to interact with the sphingosine-1-phosphate (S1P) receptor, which plays a crucial role in cancer progression and immune response modulation .

Mechanism of Action

The mechanism by which imidazole derivatives exert their anticancer effects often involves modulation of signaling pathways associated with cell proliferation and apoptosis. For example, studies demonstrate that S1P receptor modulators can influence lymphocyte trafficking and angiogenesis, thereby potentially reducing tumor growth and spread .

Immunomodulation

Therapeutic Potential in Autoimmune Diseases

The immunomodulatory effects of 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide have been explored in the context of autoimmune diseases. By acting as an S1P receptor agonist, this compound may help regulate immune responses, making it a candidate for treating conditions such as multiple sclerosis and rheumatoid arthritis .

Case Studies

A notable case study involving similar imidazole derivatives demonstrated significant improvements in animal models of autoimmune diseases. These compounds reduced the severity of symptoms by modulating immune cell egress from lymphoid organs, thus decreasing inflammation and tissue damage .

Neuropharmacology

Cognitive Enhancement

Recent studies have suggested that imidazole derivatives may possess neuroprotective properties, which could enhance cognitive functions. The interaction with S1P receptors is believed to support neuronal survival and promote neurogenesis, making these compounds promising candidates for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP | Solubility (mg/mL) | Key Functional Group |

|---|---|---|---|---|

| 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide | 183.2 | 0.8 | 12.5 (pH 7.4) | Dimethylamide |

| 3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide | 219.2 | 1.2 | 8.2 (pH 7.4) | Benzotriazole |

| Arpromidine | 327.2 | 2.1 | 0.5 (pH 7.4) | Guanidine |

| Compound 2 | 225.3 | -0.5 | 45.0 (pH 8) | Hydroxyethylamide |

Key Findings and Implications

- Dimethylamide vs. Guanidine : The dimethylamide group in the target compound improves metabolic stability but reduces receptor-binding potency compared to guanidine derivatives .

- Heterocycle Impact : Benzotriazole analogues exhibit stronger π-π interactions, favoring solid-state stability, while imidazole derivatives are more versatile in biological systems .

- Functional Group Tuning : Hydroxyethyl or carboxylic acid substitutions enhance aqueous solubility but may limit membrane permeability .

Biological Activity

3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in drug design and enzyme activity modulation. The presence of the dimethylpropanamide moiety enhances its solubility and bioavailability.

1. Carbonyl Quenching Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant carbonyl-quenching activity. For instance, certain derivatives showed carbonyl-quenching activity 3.1 times greater than that of L-carnosine, a well-known carbonyl quencher . This property is crucial for potential therapeutic applications in conditions where carbonyl stress is implicated.

2. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes related to various diseases. For example, it has been shown to interact with enzymes involved in cancer progression and metabolic disorders. The inhibition mechanisms typically involve competition for binding sites or alteration of enzyme conformation .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A notable study evaluated the antitumor effects of derivatives of the compound on human colorectal cancer cell lines (SW480 and HCT116). The results indicated that certain derivatives significantly inhibited cell proliferation with IC50 values as low as 0.12 µM, suggesting potent antitumor activity . Additionally, these compounds were effective in reducing tumor growth in xenograft models.

The biological activity of 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound competes with natural substrates or co-factors for binding to enzymes, thereby inhibiting their activity.

- Reactive Oxygen Species (ROS) Modulation : By quenching carbonyls, the compound may reduce oxidative stress, which is linked to various pathologies including cancer and neurodegenerative diseases .

- Gene Expression Alteration : Some studies suggest that the compound might influence gene expression related to cell proliferation and apoptosis pathways .

Q & A

Q. What are the standard synthetic routes for 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of imidazole derivatives (e.g., 1H-imidazole-4-carbaldehyde) with N,N-dimethylpropanamide precursors under reflux conditions. Catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are used to facilitate amide bond formation in solvents like N,N-dimethylformamide (DMF) or dichloromethane. Optimization includes microwave-assisted synthesis to reduce reaction time and improve yield . Reaction parameters (temperature, pH, stoichiometry) should be systematically varied using design-of-experiments (DoE) approaches. Progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the imidazole ring environment, methyl group signals (δ 2.8–3.1 ppm for N,N-dimethyl), and propanamide backbone connectivity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) validate molecular weight (C8H13N3O; 183.21 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% threshold for biological assays) .

Q. What are the stability considerations for 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide under different storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized samples at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the amide bond. For aqueous solutions, use buffered systems (pH 6–7) and avoid prolonged exposure to light. Degradation products are quantified via stability-indicating HPLC methods with photodiode array (PDA) detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide across studies?

- Methodological Answer :

- Assay Validation : Cross-test the compound in standardized cell lines (e.g., HEK293 for cytotoxicity) and orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity).

- Purity Analysis : Verify batch-to-batch consistency using HPLC-MS to rule out impurities as confounding factors.

- Stereochemical Analysis : Ensure enantiomeric purity via chiral chromatography, as racemic mixtures may exhibit divergent activities .

Q. What computational strategies can predict the interaction mechanisms of 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with imidazole-interacting residues (e.g., histidine in enzyme active sites).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate stability of ligand-receptor complexes over 100-ns trajectories.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions (e.g., hydrogen bonding between the propanamide carbonyl and catalytic lysine) .

Q. How can researchers design experiments to assess the enzyme inhibitory effects of 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide?

- Methodological Answer :

- Kinetic Assays : Measure IC50 and Ki values using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactoside for β-galactosidase inhibition).

- Selectivity Profiling : Screen against a panel of structurally related enzymes (e.g., kinases, proteases) to identify off-target effects.

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to resolve binding modes via X-ray diffraction .

Q. What strategies mitigate byproduct formation during the synthesis of 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide?

- Methodological Answer :

- Reagent Stoichiometry : Use a 10–20% molar excess of the imidazole precursor to drive the reaction to completion.

- Scavenger Resins : Employ polymer-bound scavengers (e.g., trisamine for acid removal) to minimize side reactions.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound from dimers or hydrolysis byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.